
2,5-dichloro-4-(methylthio)-Phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-4-(methylthio)-phenol, also known as DCMP, is a synthetic phenol compound with a wide range of applications in scientific research and laboratory experiments. This molecule is composed of a benzene ring with two chlorine atoms and one methylthio group, and is often used as a reagent in organic synthesis. DCMP has a variety of biochemical and physiological effects, and its unique chemical structure provides a wide range of potential applications.
Aplicaciones Científicas De Investigación
2,5-dichloro-4-(methylthio)-Phenol has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds. This compound has also been used as a catalyst in the synthesis of polymers, and as a corrosion inhibitor in metal-containing systems. Additionally, this compound has been used in the synthesis of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-4-(methylthio)-Phenol is not fully understood. However, it is believed that the chlorine atoms and the methylthio group of this compound interact with other molecules in the environment, forming hydrogen bonds and other interactions. These interactions allow this compound to act as a catalyst in organic synthesis, as a corrosion inhibitor, and as a biologically active compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have antioxidant properties, and it has been suggested that it may be useful in the treatment of certain diseases, such as cancer and Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dichloro-4-(methylthio)-Phenol has several advantages for use in laboratory experiments. It is relatively inexpensive, and it can be synthesized in a relatively short amount of time. Additionally, this compound is relatively stable, and it is not easily degraded by light or heat. However, this compound can be toxic if it is not handled properly, and it can be corrosive to metals. Therefore, it is important to take proper safety precautions when handling this compound in the laboratory.
Direcciones Futuras
There are a number of potential future directions for the use of 2,5-dichloro-4-(methylthio)-Phenol in scientific research. For example, it could be used to develop new catalysts for organic synthesis, or to develop new corrosion inhibitors. Additionally, further research is needed to explore the biochemical and physiological effects of this compound, and to determine its potential therapeutic applications. Finally, this compound could be used to develop new biologically active compounds, or to develop new polymers.
Métodos De Síntesis
2,5-dichloro-4-(methylthio)-Phenol can be synthesized through a two-step process. The first step involves the reaction of a phenol with a chlorinating agent, such as chlorine gas, to form a chlorinated phenol. The second step involves the addition of a methylthio group to the chlorinated phenol, which can be accomplished using a methylthiolating agent, such as dimethyl sulfide. The resulting product is this compound.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2,5-dichloro-4-(methylthio)-Phenol can be achieved through a multi-step synthesis pathway.", "Starting Materials": ["4-methylthio-phenol", "2,5-dichloro-1,4-benzoquinone", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "water"], "Reaction": [ { "Step 1": "4-methylthio-phenol is reacted with sodium borohydride in ethanol to produce 4-methylthio-phenol hydrochloride." }, { "Step 2": "2,5-dichloro-1,4-benzoquinone is reacted with acetic acid to produce 2,5-dichloro-1,4-benzoquinone diacetate." }, { "Step 3": "4-methylthio-phenol hydrochloride is added to a solution of 2,5-dichloro-1,4-benzoquinone diacetate in acetic acid and the mixture is stirred for several hours at room temperature." }, { "Step 4": "The reaction mixture is then treated with sodium hydroxide to form a precipitate, which is filtered and washed with water." }, { "Step 5": "The resulting solid is dissolved in hydrochloric acid and the solution is heated to reflux to remove any remaining acetic acid." }, { "Step 6": "The solution is then cooled, and the solid product is filtered and washed with water to yield 2,5-dichloro-4-(methylthio)-Phenol." } ] } | |
Número CAS |
21923-22-8 |
Fórmula molecular |
C7H6Cl2OS |
Peso molecular |
209.084 |
Nombre IUPAC |
2,5-dichloro-4-methylsulfanylphenol |
InChI |
InChI=1S/C7H6Cl2OS/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3,10H,1H3 |
Clave InChI |
YGFPFLRARVYKBZ-UHFFFAOYSA-N |
SMILES |
CSC1=C(C=C(C(=C1)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



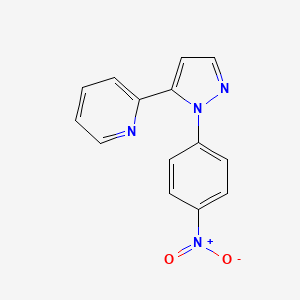
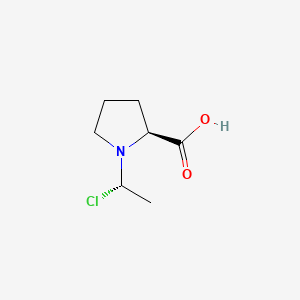
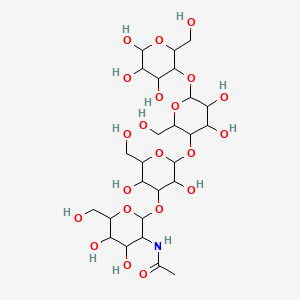

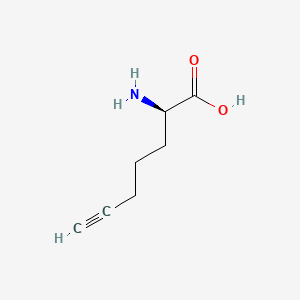

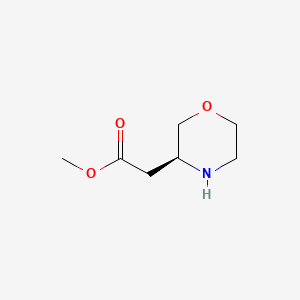
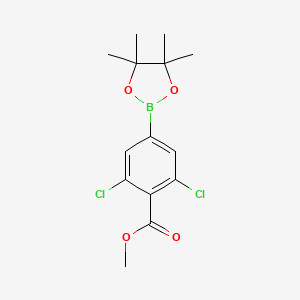
![(1S)-1-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B594394.png)


![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B594398.png)
